molecular formula C25H26N4OS B2761726 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine CAS No. 433324-84-6

4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2761726
CAS No.: 433324-84-6
M. Wt: 430.57
InChI Key: UYBVJTKYTNTUMY-UHFFFAOYSA-N
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Description

4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a thienopyrimidine core, a phenyl group, and a piperazine ring substituted with a 4-methylphenoxyethyl group. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the phenyl group to the thienopyrimidine core.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Substitution with 4-Methylphenoxyethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-(4-methylphenoxy)ethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thienopyrimidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the piperazine ring or the thienopyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted derivatives with various functional groups attached to the phenyl or piperazine rings.

Scientific Research Applications

4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of a methyl group.

    4-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

The presence of the 4-methylphenoxyethyl group in 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine provides unique steric and electronic properties that can influence its binding affinity and selectivity for molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c1-19-7-9-21(10-8-19)30-16-15-28-11-13-29(14-12-28)24-23-22(20-5-3-2-4-6-20)17-31-25(23)27-18-26-24/h2-10,17-18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBVJTKYTNTUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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